molecular formula C12H29NO4S B049475 Tetrapropylammonium bisulfate CAS No. 56211-70-2

Tetrapropylammonium bisulfate

Cat. No. B049475
CAS RN: 56211-70-2
M. Wt: 283.43 g/mol
InChI Key: MOXJKKOSZCHGEU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of tetraalkylammonium salts, including tetrapropylammonium bisulfate, involves the reaction of tetraalkylammonium halides with bisulfate ions. These reactions are generally straightforward and can yield a variety of tetraalkylammonium compounds with different anions, depending on the reactants used. For example, studies have shown the synthesis of tetraalkylammonium salts through the oxidation of respective tetraalkyl ammonium iodides in aqueous solutions, demonstrating the versatility and ease of synthesizing these compounds (Husain & Singh, 1984).

Molecular Structure Analysis

Molecular structure analysis of tetrapropylammonium bisulfate and related compounds often involves X-ray diffraction and spectroscopy. These methods can reveal the geometry, bonding patterns, and electronic structures of these compounds. For instance, crystal and molecular structure analyses of similar tetrapropylammonium compounds have shown discrete anion dimers and tetrapropylammonium cations with a distorted tetrahedral configuration, providing insights into their structural characteristics and potential reactivity (Marzotto, Clemente, & Pasimeni, 1988).

Chemical Reactions and Properties

Tetrapropylammonium bisulfate participates in a variety of chemical reactions, serving as a catalyst, reagent, or solvent in organic synthesis. Its chemical properties are influenced by the tetrapropylammonium ion's ability to stabilize transition states, facilitate electron transfer, or provide a unique microenvironment for reactions. For example, tetrapropylammonium salts have been used as catalysts in the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives, highlighting their utility in promoting efficient and eco-friendly chemical transformations (Khurana & Kumar, 2009).

Physical Properties Analysis

The physical properties of tetrapropylammonium bisulfate, such as solubility, melting point, and viscosity, are crucial for its application in various chemical processes. These properties are determined by the molecular structure and the nature of the tetrapropylammonium ion and bisulfate anion interaction. Research has shown that tetraalkylammonium salts exhibit wide liquid ranges and are stable up to certain temperatures, making them suitable for applications in chromatography and as solvents in liquid or gas chromatography (Poole, Shetty, & Poole, 1989).

Chemical Properties Analysis

Tetrapropylammonium bisulfate's chemical properties, such as acidity, basicity, and reactivity towards various organic and inorganic substrates, are essential for its role in synthesis and catalysis. The compound's ability to act as a phase transfer catalyst or its reactivity in nucleophilic substitutions and other reactions can be attributed to the unique properties of the tetrapropylammonium ion. For example, the reactions of alkylamines with ammonium bisulfate illustrate the compound's role in atmospheric chemistry, affecting aerosol formation and composition (Qiu et al., 2011).

Scientific Research Applications

  • Tetrapropylammonium perruthenate (TPAP) is used as a versatile catalyst in organic synthesis, enabling a variety of reactions like double oxidations, selective oxidations, heteroatom oxidation, cleavage reactions, and sequential reaction processes (Ley, Norman, Griffith, & Marsden, 1994).

  • Bis(tetrapropylammonium)heptasulfide, related to tetrapropylammonium bisulfate, crystallizes in a specific space group, featuring chainlike S7^2- anions, which is significant for structural chemistry (Böttcher & Flamm, 1986).

  • Room-temperature liquid tetraalkylammonium sulfonates, similar to tetrapropylammonium bisulfate, exhibit unique solvent properties and are useful in gas chromatography as stationary phases due to their wide temperature ranges (Poole, Shetty, & Poole, 1989).

  • In atmospheric science, FT-IR-based absorption methods can accurately identify and quantify ammonium bisulfate in ambient air (McClenny, Krost, Daughtrey, Williams, & Allen, 1994).

  • Electrochemical studies have shown that bisulfate adsorbed at Pt(111) electrode surfaces has a higher pH than the bulk solution, which is significant for understanding surface chemistry and catalysis (Lachenwitzer, Li, & Lipkowski, 2002).

  • In the field of crystallography, bis(tetrapropylammonium) hexachlorodicuprate(II) is a novel compound with a unique hexachlorodicuprate group, contributing to the understanding of crystal structures and molecular interactions (Hu & Holt, 1994).

  • For fine-particulate matter analysis, FT-IR transmission spectroscopy is a specific, nondestructive method to measure ammonium bisulfate, offering advantages over indirect methods (Krost & McClenny, 1994).

Safety And Hazards

Tetrapropylammonium bisulfate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

hydrogen sulfate;tetrapropylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJKKOSZCHGEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585012
Record name N,N,N-Tripropylpropan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapropylammonium bisulfate

CAS RN

56211-70-2
Record name Tetrapropylammonium hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56211-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Tripropylpropan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Zhong, KK Ngim, M Sun, J Li, A Deese… - … of Chromatography A, 2012 - Elsevier
… A few positively charged ion pair reagents, such as tetramethylammonium bisulfate (Me 4 NHSO 4 ), tetramethylammonium chloride (Me 4 NCl), tetrapropylammonium bisulfate (Pr 4 …
Number of citations: 13 www.sciencedirect.com
T Okada, H Satou, M Yuasa - Langmuir, 2003 - ACS Publications
The oxygen reduction reaction (ORR) at platinum electrodes covered with perfluorosulfonated ionomer film was studied in 0.05 mol dm -3 H 2 SO 4 in the presence of various kinds of …
Number of citations: 45 pubs.acs.org
A Augé, D Fortin, X Tong, Y Zhao - Polymer Chemistry, 2018 - pubs.rsc.org
This paper reports the synthesis and study of a novel ABA-type triblock copolymer, of which the terminal A-blocks comprise hydrophilic poly(N,N-dimethylacrylamide-co-7-acryloyl-4-…
Number of citations: 12 pubs.rsc.org

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